molecular formula C9H8O3 B2613036 2-(3-Methylphenyl)-2-oxoacetic acid CAS No. 61560-94-9

2-(3-Methylphenyl)-2-oxoacetic acid

Cat. No.: B2613036
CAS No.: 61560-94-9
M. Wt: 164.16
InChI Key: GZXVAVNQNKCFFN-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-2-oxoacetic acid is an organic compound with a molecular formula of C9H8O3 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzene (m-xylene) with oxalyl chloride, followed by hydrolysis of the resulting acyl chloride. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 3-methylbenzoic acid or 3-methylbenzophenone.

    Reduction: Formation of 2-(3-methylphenyl)-2-hydroxyacetic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Methylphenyl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-2-oxoacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s keto group can participate in various biochemical reactions, potentially affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-2-oxoacetic acid: Similar structure but with the methyl group in the para position.

    2-(2-Methylphenyl)-2-oxoacetic acid: Similar structure but with the methyl group in the ortho position.

    2-Phenyl-2-oxoacetic acid: Lacks the methyl group on the aromatic ring.

Uniqueness

2-(3-Methylphenyl)-2-oxoacetic acid is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical behavior, and biological activity compared to its ortho and para counterparts.

Properties

IUPAC Name

2-(3-methylphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXVAVNQNKCFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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